![molecular formula C8H14ClNO3S B12206890 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide](/img/structure/B12206890.png)
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide
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Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a chemical compound with a unique structure that includes a chlorinated sulfone group attached to a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide typically involves the chlorination of tetrahydrothiophene followed by sulfonation and subsequent amidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as crystallization or distillation to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The chlorinated sulfone group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfoxides or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide is unique due to its specific structural features, such as the butanamide group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Biological Activity
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a tetrahydrothiophene ring with a sulfone group and a butanamide moiety. The presence of the 4-chloro substituent enhances its reactivity and biological profile. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClN₃O₂S |
Molecular Weight | 329.8 g/mol |
IUPAC Name | This compound |
CAS Number | 898413-55-3 |
The biological activity of this compound is believed to involve several mechanisms:
- Ion Channel Modulation : Preliminary studies suggest that this compound may act as a modulator of ion channels, potentially influencing calcium and sodium ion permeability in cellular membranes. This modulation can affect various signaling pathways within cells.
- Enzyme Inhibition : The compound's structural features may allow it to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.
- Receptor Interaction : It may interact with various receptors, including G-protein coupled receptors (GPCRs), impacting downstream signaling cascades.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
1. Antimicrobial Activity
In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.
2. Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers, suggesting its utility in treating inflammatory diseases.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were promising, indicating that it could serve as a lead compound for developing new anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound inhibited MRSA growth with an MIC of 8 µg/mL, highlighting its potential as an alternative treatment option for resistant bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
In a study published in Inflammation Research, researchers assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with this compound significantly reduced paw edema and levels of inflammatory mediators such as TNF-alpha and IL-6.
Properties
Molecular Formula |
C8H14ClNO3S |
---|---|
Molecular Weight |
239.72 g/mol |
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C8H14ClNO3S/c1-2-3-8(11)10-7-5-14(12,13)4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
JIWCHBFKLLBLEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CS(=O)(=O)CC1Cl |
Origin of Product |
United States |
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